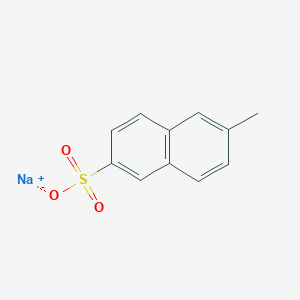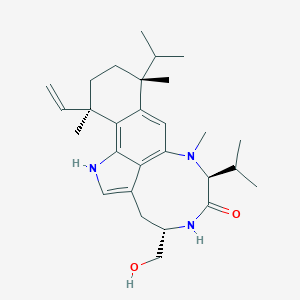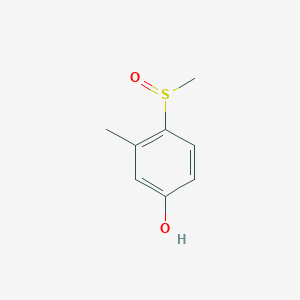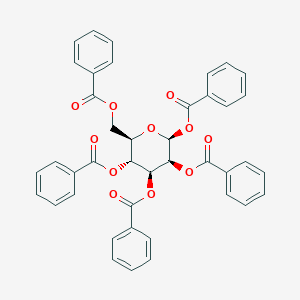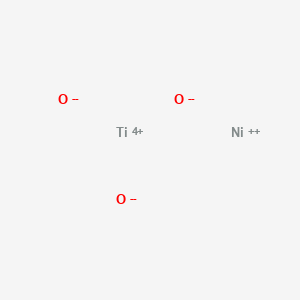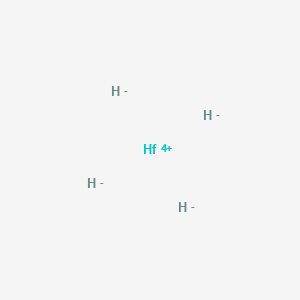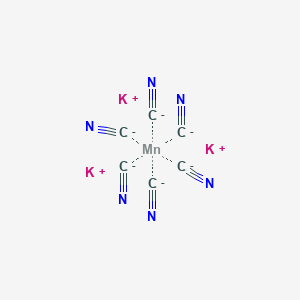
Tripotassium hexakis(cyano-C)manganate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Tripotassium hexakis(cyano-C)manganate can be synthesized through the reaction of potassium cyanide with manganese(III) salts. The reaction typically involves dissolving potassium cyanide in water and then adding a manganese(III) salt solution under controlled conditions. The resulting product is then filtered and dried to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Tripotassium hexakis(cyano-C)manganate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state manganese compounds.
Reduction: It can be reduced to form lower oxidation state manganese compounds.
Substitution: The cyanide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Ligand substitution reactions often involve the use of other cyanide compounds or ligands such as ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese dioxide, while reduction reactions may produce manganese(II) compounds .
科学的研究の応用
Tripotassium hexakis(cyano-C)manganate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a reagent in various chemical reactions.
Biology: It is used in studies involving the interaction of metal complexes with biological molecules.
Industry: It is used in the production of pigments, catalysts, and other industrial materials.
作用機序
The mechanism of action of tripotassium hexakis(cyano-C)manganate involves its ability to interact with various molecular targets and pathways. The cyanide ligands can coordinate with metal centers, influencing the reactivity and stability of the compound. This coordination ability makes it useful in catalysis and other chemical processes .
類似化合物との比較
Similar Compounds
Potassium hexacyanoferrate: Similar in structure but contains iron instead of manganese.
Potassium hexacyanocobaltate: Contains cobalt instead of manganese.
Potassium hexacyanochromate: Contains chromium instead of manganese.
Uniqueness
Tripotassium hexakis(cyano-C)manganate is unique due to its specific coordination chemistry and reactivity. The presence of manganese as the central metal atom imparts distinct chemical properties that differentiate it from other hexacyanometalates .
特性
IUPAC Name |
tripotassium;manganese;hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.3K.Mn/c6*1-2;;;;/q6*-1;3*+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBBTZQCVXSUJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6K3MnN6-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14023-90-6 |
Source


|
| Record name | Manganate(3-), hexacyano-, tripotassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014023906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripotassium hexakis(cyano-C)manganate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(Bicyclo[2.2.1]heptan-2-yl)-N-(2-fluoroethyl)-N-nitrosourea](/img/structure/B79891.png)
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)
